4-(3-Methyl-2-pyridinyl)-4-piperidinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(3-methylpyridin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-6-13-10(9)11(14)4-7-12-8-5-11/h2-3,6,12,14H,4-5,7-8H2,1H3 |
InChI Key |
AVFMWCMJJZNQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCNCC2)O |
Origin of Product |
United States |
Synthetic Methodologies Toward the 4 3 Methyl 2 Pyridinyl 4 Piperidinol Scaffold
Retrosynthetic Analysis of the Pyridinyl-Piperidinol Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For 4-(3-Methyl-2-pyridinyl)-4-piperidinol, the analysis focuses on the most logical disconnections to reveal plausible synthetic pathways.
Disconnection Strategies for C-C and C-N Bond Formation
The core structure of this compound features a crucial quaternary carbon center connecting the pyridine (B92270) and piperidine (B6355638) rings. This C-C bond is the most logical point for the primary retrosynthetic disconnection.
C-C Bond Disconnection: Disconnecting the bond between the C4 of the piperidine ring and the C2 of the pyridine ring simplifies the molecule into two key fragments: a pyridinyl nucleophile synthon and a piperidinyl electrophile synthon. This is the most common and convergent approach for assembling tertiary alcohols.
Pyridinyl Nucleophile: The 3-methyl-2-pyridinyl anion synthon. Its synthetic equivalent is an organometallic reagent, such as a Grignard reagent (3-methyl-2-pyridinylmagnesium halide) or an organolithium species (3-methyl-2-lithiopyridine). researchgate.netclockss.org
Piperidinyl Electrophile: The 4-oxopiperidinium cation synthon. The practical synthetic equivalent is an N-protected 4-piperidone (B1582916), such as N-Boc-4-piperidone or N-benzyl-4-piperidone. The protecting group is essential to prevent side reactions involving the piperidine nitrogen. dtic.mil
This strategy transforms the synthesis into a classic addition of an organometallic reagent to a ketone, a highly reliable and well-understood reaction class.
C-N Bond Disconnection: A more fundamental, though less direct, disconnection involves the C-N bonds within the piperidine ring itself. This approach considers the formation of the piperidine ring as a key step. A double C-N disconnection of the piperidine ring would lead to a linear precursor, such as a 5-aminoalkanol derivative. dtic.mil While this is a valid strategy for piperidine synthesis in general, it is less convergent for this specific target molecule as the complex pyridinyl substituent would need to be carried through several steps or added later.
Identification of Key Precursors and Synthetic Intermediates
Based on the C-C bond disconnection strategy, the key precursors for the synthesis of this compound can be readily identified.
Pyridine Precursor: The most common precursor for generating the required pyridinyl organometallic reagent is a halogenated pyridine. Specifically, 2-bromo-3-methylpyridine (B184072) or 2-chloro-3-methylpyridine would be the ideal starting materials. nih.gov
Formation of the Grignard Reagent: 2-Bromo-3-methylpyridine can react with magnesium metal, often with an entrainer like ethyl bromide, to form 3-methyl-2-pyridinylmagnesium bromide. researchgate.net
Formation of the Organolithium Reagent: Treatment of 2-halo-3-methylpyridine with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78 °C) can generate the corresponding 3-methyl-2-lithiopyridine intermediate via lithium-halogen exchange or direct lithiation. clockss.orgresearchgate.netresearchgate.netprinceton.edu
Piperidine Precursor: The piperidine component is an N-protected 4-piperidone. The choice of protecting group is critical for compatibility with the highly basic organometallic reagents and for ease of removal in a subsequent step.
N-Boc-4-piperidone: This is a common choice due to the stability of the tert-butoxycarbonyl (Boc) group under nucleophilic conditions and its straightforward removal under acidic conditions.
N-Benzyl-4-piperidone: The benzyl (B1604629) group is also robust and can be removed via catalytic hydrogenation, a method that would simultaneously reduce the pyridine ring if not carefully controlled.
The primary synthetic intermediate in this pathway is the N-protected version of the final product, for example, 1-(tert-butoxycarbonyl)-4-(3-methyl-2-pyridinyl)-4-piperidinol . A final deprotection step would yield the target molecule.
Advanced Synthetic Strategies for Pyridinyl-Piperidinol System Construction
While the organometallic addition to a piperidone remains the most direct route, modern catalytic methods offer alternative and potentially more efficient or versatile pathways for constructing the core structure or its analogues.
Catalytic Approaches for Ring Formation and Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. For the pyridinyl-piperidinol scaffold, these methods could be applied either to construct the piperidine ring or to form the key C-C bond.
Cross-Coupling Reactions for C-C Bond Formation: While the direct addition of an organometallic reagent is not strictly catalytic, related transition metal-catalyzed cross-coupling reactions are a major strategy for forming C(aryl)-C(alkyl) bonds. For instance, cobalt-catalyzed cross-coupling reactions have been successfully employed to arylate saturated N-heterocycles. nih.gov A hypothetical route could involve the coupling of an N-Boc-4-halopiperidine with a 3-methyl-2-pyridinyl organometallic reagent.
Below is a table summarizing conditions for a related cobalt-catalyzed arylation of N-Boc-4-iodopiperidine, which serves as a model for this approach. nih.gov
| Catalyst | Ligand | Grignard Reagent | Solvent | Temp. (°C) | Yield (%) |
| Co(acac)₃ (5 mol%) | TMEDA (6 mol%) | PhMgBr | THF | 25 | 21 |
| CoCl₂ (5 mol%) | TMEDA (6 mol%) | PhMgBr | THF | 25 | 86 |
| CoCl₂ (5 mol%) | None | PhMgBr | THF | 25 | 78 |
| CoCl₂ (5 mol%) | dppe (6 mol%) | PhMgBr | THF | 25 | 34 |
| Data derived from a representative cobalt-catalyzed cross-coupling reaction. nih.gov |
Palladium- and nickel-catalyzed reactions like the Suzuki, Negishi, or Kumada couplings are also powerful tools for forming such bonds, typically between an organoboron/organozinc/organomagnesium reagent and a halide. nih.govmdpi.com An approach could involve coupling 3-methyl-2-(pinacolato)boronopyridine with N-Boc-4-iodopiperidine, although this would not directly yield the tertiary alcohol.
Catalytic Hydrogenation for Piperidine Formation: If the synthesis started from a pyridine precursor that already contained the side chain, the piperidine ring could be formed by catalytic hydrogenation of the corresponding pyridine ring. Catalysts based on rhodium, ruthenium, and nickel are effective for pyridine reduction. dtic.milnih.gov For example, a 4-(3-methyl-2-pyridinyl)-4-hydroxypyridine precursor could be selectively reduced to the piperidinol, though controlling selectivity can be challenging.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A major strength of this field is the ability to achieve high levels of stereoselectivity. nih.gov While the target molecule, this compound, is achiral, organocatalytic methods would be paramount for the synthesis of chiral derivatives, should a stereocenter be introduced into the piperidine or pyridine ring.
For example, an asymmetric Michael addition catalyzed by a chiral amine or Brønsted acid could be used to construct a substituted piperidine ring with high enantiomeric excess. researchgate.net A hypothetical domino Michael/hemiketalization/amination reaction, catalyzed by a quinine-derived urea (B33335) catalyst, could furnish a chiral polycyclic dihydropyridine, which could then be further elaborated. researchgate.net
The table below presents results from a representative organocatalytic synthesis of chiral 1,4-dihydropyridines, illustrating the high enantioselectivities achievable with these methods. researchgate.net
| Catalyst (mol%) | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine-urea (10) | Dimedone | N-phenyl-2,3-dioxopyrrolidine | Toluene | 87 | 97 |
| Quinine-urea (10) | 1,3-Cyclohexanedione | N-phenyl-2,3-dioxopyrrolidine | Toluene | 94 | 99 |
| Quinine-urea (10) | Dimedone | N-(4-chlorophenyl)-2,3-dioxopyrrolidine | Toluene | 82 | 96 |
| Data derived from a representative asymmetric Michael/hemiketalization/amination reaction. researchgate.net |
Such strategies highlight how organocatalysis could be employed to access optically active analogues of the target scaffold, which would be crucial for exploring its potential in fields where specific stereoisomers are required.
Metal-Free Reduction and Hydrogenation of Pyridine Rings to Piperidines
The transformation of pyridines to piperidines is a fundamental process in the synthesis of the target scaffold. researchgate.net While metal-catalyzed hydrogenation is a common method, metal-free alternatives have gained attention due to their milder reaction conditions and avoidance of heavy metal contamination. These methods often rely on the use of transfer hydrogenation reagents or electrocatalytic approaches. dicp.ac.cnnih.gov
One notable metal-free approach involves the use of formic acid as a hydrogen source in a rhodium-catalyzed transfer hydrogenation, which can proceed under relatively mild conditions. dicp.ac.cn This method circumvents the need for high-pressure hydrogen gas and complex catalysts. dicp.ac.cn Another emerging technique is electrocatalytic hydrogenation, which utilizes an electric current to drive the reduction of pyridines at ambient temperature and pressure. nih.govacs.org This sustainable approach offers high current efficiency and can be scaled up for industrial applications. nih.govacs.org
The reactivity of the pyridine ring towards reduction can be influenced by the presence and position of substituents. Electron-withdrawing groups can facilitate the hydrogenation process. liverpool.ac.uk For instance, the hydrogenation of pyridines with carbonyl groups at the 2- or 3-position can proceed with excellent activity. rsc.org
Table 1: Comparison of Pyridine Reduction Methodologies
| Methodology | Reagents/Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Rh) | High efficiency, well-established | Often requires harsh conditions (high pressure/temperature), potential for metal contamination |
| Transfer Hydrogenation | Formic acid, Rhodium catalyst | Milder conditions, avoids H₂ gas | Requires a catalyst |
| Electrocatalytic Hydrogenation | Electric current, Carbon-supported rhodium catalyst | Ambient temperature and pressure, sustainable | Requires specialized equipment |
Stereoselective Synthesis of the Piperidinol Moiety
Achieving the desired stereochemistry in the piperidinol core is crucial for the biological activity of many final compounds. nih.gov Various strategies have been developed to control the spatial arrangement of substituents on the piperidine ring. nih.gov
Asymmetric hydrogenation is a powerful tool for establishing chirality in the piperidine ring. liverpool.ac.ukresearchgate.net This can be achieved through the use of chiral catalysts, which guide the hydrogenation process to favor the formation of one enantiomer over the other. researchgate.netdicp.ac.cn For example, rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of pyridine derivatives. liverpool.ac.ukrsc.org
Asymmetric transfer hydrogenation offers a safer and more operationally simple alternative to using high-pressure hydrogen gas. liverpool.ac.uk This method has been used to synthesize chiral piperidines from pyridinium (B92312) salts with high diastereoselectivity. liverpool.ac.uk Biocatalytic approaches, utilizing enzymes such as imine reductases, have also emerged as highly selective methods for the reduction of unsaturated N-heterocycles. researchgate.net
Diastereoselective cyclization reactions provide another avenue for constructing the piperidinol scaffold with defined stereochemistry. The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized to form the six-membered piperidine ring with control over the relative stereochemistry of the newly formed chiral centers.
The Mannich reaction, a three-component condensation, can also be employed in a diastereoselective manner to generate substituted piperidines. nih.gov Furthermore, the halo-aza-Prins cyclization reaction has been developed for the synthesis of dihalopiperidines, which can then be converted to piperidinones and subsequently to piperidinols. researchgate.netnih.gov This reaction proceeds through a six-membered carbocation intermediate, and the stereochemical outcome can be influenced by the reaction conditions and substrates. researchgate.netnih.gov
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. sigmaaldrich.comharvard.edu A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. sigmaaldrich.com In the context of piperidinol synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the precursor molecule to influence the stereoselectivity of cyclization or reduction steps. nih.govnih.gov For instance, oxazolidinone-substituted pyridines have been used in palladium-catalyzed hydrogenation to produce enantioenriched δ-lactams, which are precursors to chiral piperidines. nih.govresearchgate.net
Ligand-controlled synthesis is another powerful approach where the stereochemical outcome is dictated by the chiral ligand coordinated to a metal catalyst. nih.gov Chiral phosphine ligands are commonly used in rhodium- and iridium-catalyzed asymmetric hydrogenations of pyridinium salts to afford chiral piperidines with high enantioselectivity. liverpool.ac.uk The choice of ligand can have a profound impact on both the yield and the stereoselectivity of the reaction.
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like this compound. mdpi.comresearchgate.net The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to create substituted pyridine rings. mdpi.com
More contemporary MCRs can be designed to assemble the piperidine ring directly. For example, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring formation step. nih.gov Another approach involves the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) to form polysubstituted tetrahydropyridines stereoselectively. nih.gov
Intramolecular Cyclization and Annulation Reactions
Intramolecular cyclization and annulation reactions are powerful strategies for the construction of the piperidine ring. researchgate.netdicp.ac.cn These reactions involve the formation of a new ring from a single starting material containing all the necessary atoms. A common approach is the intramolecular Michael addition, where a nucleophile within the molecule adds to an α,β-unsaturated system to close the ring.
Rhodium-catalyzed C-H activation followed by alkyne coupling and electrocyclization can lead to the formation of highly substituted dihydropyridines. nih.gov These intermediates can then be reduced with high diastereoselectivity to afford tetrahydropyridines. nih.gov Radical cyclization of appropriately substituted precursors also provides a route to disubstituted piperidines with good diastereoselectivity. researchgate.net Furthermore, intramolecular annulation of aromatic rings with N-sulfonyl 1,2,3-triazoles has been developed as a method for constructing fused ring systems that can be precursors to piperidine-containing structures. rsc.org
Table 2: Summary of Synthetic Strategies
| Strategy | Key Features | Advantages |
| Metal-Free Reduction | Avoids heavy metal catalysts | Milder conditions, reduced contamination |
| Asymmetric Hydrogenation | Utilizes chiral catalysts or auxiliaries | High enantioselectivity |
| Diastereoselective Cyclization | Controls relative stereochemistry during ring formation | Access to specific diastereomers |
| Multicomponent Reactions | Combines multiple reactants in one step | High efficiency, atom economy |
| Intramolecular Cyclization | Forms the ring from a single precursor | Good control over ring formation |
Radical-Mediated Cyclization Approaches
While direct radical-mediated cyclization routes to this compound are not extensively documented in the literature, the principles of radical chemistry offer a compelling theoretical avenue for the construction of the core piperidine ring. Radical cyclizations are known for their mild conditions and tolerance of various functional groups, making them an attractive strategy in complex molecule synthesis. berkeley.edu
A hypothetical approach could involve the cyclization of an acyclic precursor containing both the nitrogen atom and a suitably positioned radical acceptor. For instance, a bromo- or iodo-substituted alkenyl amine could serve as a radical precursor. The initiation of the radical at the carbon bearing the halogen could be achieved using common radical initiators like tributyltin hydride (Bu₃SnH) or, for improved diastereoselectivity in some cases, tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). organic-chemistry.orgnih.gov The subsequent 6-endo-trig cyclization would form the piperidine ring. The pyridinyl moiety could be introduced either before or after the cyclization.
A potential precursor for such a radical cyclization could be an N-allyl-N-(haloalkyl)-2-amino-3-methylpyridine derivative. The generation of a radical on the haloalkyl chain would be followed by its addition to the allyl group to form the six-membered piperidine ring. The stereochemical outcome of such cyclizations can often be controlled by the judicious choice of substituents and reaction conditions. nih.gov
Table 1: Hypothetical Radical-Mediated Cyclization Approach
| Step | Reaction | Key Reagents | Intermediate/Product | Notes |
| 1 | Synthesis of Precursor | 2-Amino-3-methylpyridine, Allyl bromide, Haloacetyl halide | N-allyl-N-(haloacetyl)-2-amino-3-methylpyridine | Precursor for radical cyclization |
| 2 | Radical Cyclization | Bu₃SnH, AIBN | 1-Allyl-3-(3-methylpyridin-2-yl)piperidine-2,4-dione | Formation of the piperidine ring |
| 3 | Reduction and Functionalization | LiAlH₄, Grignard Reagent | This compound | Final product formation |
This table outlines a conceptual pathway and does not represent experimentally verified results. AIBN stands for Azobisisobutyronitrile, a common radical initiator.
Functional Group Interconversions and Late-Stage Functionalization within the Scaffold
The this compound scaffold possesses multiple sites amenable to functional group interconversions and late-stage functionalization, allowing for the generation of diverse analogs. Late-stage functionalization is a powerful strategy in medicinal chemistry for rapidly exploring the structure-activity relationship (SAR) of a lead compound. unimi.it
The pyridine ring is a key target for such modifications. C-H activation and functionalization of pyridines are well-established methods. nih.gov For the 3-methyl-2-pyridinyl moiety, the positions ortho and para to the nitrogen atom are electronically activated for electrophilic substitution and can also be targeted for metallation followed by reaction with an electrophile. The Minisci reaction, involving the addition of carbon-centered radicals to protonated pyridines, could be employed to introduce alkyl or acyl groups. unimi.it
Another strategy involves the conversion of the pyridine to its N-oxide, which activates the C2 and C4 positions for nucleophilic attack. nih.gov This would allow for the introduction of a variety of functional groups at these positions.
The piperidine ring also offers opportunities for functionalization. The secondary amine can be N-alkylated, N-arylated, or acylated to introduce a wide range of substituents. The tertiary alcohol at the 4-position can be esterified, etherified, or potentially eliminated to form a tetrahydropyridine, which can then undergo further reactions.
Table 2: Potential Late-Stage Functionalization Reactions
| Site of Functionalization | Reaction Type | Potential Reagents | Potential Products |
| Pyridine Ring (C4, C6) | C-H Arylation | Palladium catalyst, Aryl halide | Aryl-substituted pyridine derivatives |
| Pyridine Ring (C4, C6) | Minisci Reaction | Alkyl radicals (e.g., from R-COOH, AgNO₃, (NH₄)₂S₂O₈) | Alkyl-substituted pyridine derivatives |
| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(3-methyl-2-pyridinyl)-4-piperidinol |
| Piperidine Nitrogen | N-Acylation | Acyl chloride, Base | N-Acyl-4-(3-methyl-2-pyridinyl)-4-piperidinol |
| Piperidinol Oxygen | O-Acylation | Acyl chloride, Base | 4-Acyloxy-4-(3-methyl-2-pyridinyl)piperidine derivatives |
This table provides a summary of potential reactions based on established chemical principles for the functionalization of pyridine and piperidine rings.
Reaction Mechanisms and Reactivity of the 4 3 Methyl 2 Pyridinyl 4 Piperidinol System
Mechanistic Elucidation of Key Transformations for Scaffold Construction
The construction of the 4-(3-methyl-2-pyridinyl)-4-piperidinol scaffold is a pivotal process in medicinal chemistry, typically achieved through the nucleophilic addition of a metallated pyridine (B92270) derivative to a suitable piperidone precursor. This transformation creates the crucial C-C bond linking the two heterocyclic rings.
The most common and efficient pathway for constructing the this compound framework involves a multi-step sequence initiated by the regioselective metallation of 3-methylpyridine (B133936).
Directed Ortho-Metallation: The synthesis begins with the deprotonation of 3-methylpyridine. The pyridine nitrogen atom directs the metallation to the C-2 position, a phenomenon known as directed ortho-metallation. Strong organolithium bases, such as n-butyllithium (n-BuLi), are typically employed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the key nucleophile, 2-lithio-3-methylpyridine. The reaction proceeds as follows:
CH₃C₅H₄N + n-BuLi → Li-C₅H₃N-CH₃ + Butane
Nucleophilic Addition: The resulting 2-lithiated-3-methylpyridine is a potent nucleophile. It is then reacted in situ with an N-protected 4-piperidone (B1582916) derivative, such as N-benzyl-4-piperidone or N-Boc-4-piperidone. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbonyl carbon of the piperidone. This step forms a new carbon-carbon bond and generates a lithium alkoxide intermediate.
Aqueous Workup and Deprotection: The reaction is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride or water), which protonates the lithium alkoxide to yield the tertiary alcohol of the piperidinol ring. This provides the N-protected this compound. If the final unprotected piperidine (B6355638) nitrogen is desired, a subsequent deprotection step is required. For an N-Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA), while an N-benzyl group is commonly removed via catalytic hydrogenation.
This synthetic approach is highly regioselective, ensuring the formation of the desired 2-substituted pyridine isomer.
While the primary transformation is often stoichiometric, various reagents play catalyst-like or promoter roles in enhancing reaction efficiency and selectivity.
Brønsted Bases: Strong bases like n-butyllithium or lithium diisopropylamide (LDA) are essential reagents for the initial deprotonation of 3-methylpyridine. Their function is to generate the highly reactive lithiated intermediate necessary for the subsequent C-C bond formation.
Lewis Acids: In some instances, the addition of a Lewis acid can enhance the electrophilicity of the piperidone carbonyl group, thereby accelerating the rate of nucleophilic attack. Lewis acids such as magnesium bromide (MgBr₂) or zinc chloride (ZnCl₂) can coordinate to the carbonyl oxygen, polarizing the C=O bond and lowering the activation energy of the addition step. This can be particularly useful if the nucleophile is less reactive.
Brønsted Acids: Brønsted acids are critical during the workup and deprotection phases. A mild acid like ammonium chloride is used to protonate the alkoxide intermediate without causing side reactions. Stronger Brønsted acids, like trifluoroacetic acid or hydrochloric acid, are employed to remove acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group from the piperidine nitrogen.
Characterization of Reactive Intermediates and Transition States
The key transformation involves several transient species whose stability and structure dictate the reaction's outcome.
Reactive Intermediates:
2-Lithio-3-methylpyridine: This is the primary reactive intermediate. It is a highly polarized organometallic species where the negative charge is localized on the C-2 carbon of the pyridine ring, making it a powerful carbon-based nucleophile. Its stability is limited, especially at higher temperatures, necessitating its generation and use at low temperatures.
Tetrahedral Alkoxide Intermediate: Upon the addition of the lithiated pyridine to the 4-piperidone, a tetrahedral lithium alkoxide intermediate is formed. In this species, the former carbonyl carbon is now sp³-hybridized and bonded to four other atoms: two carbons of the piperidine ring, the pyridine ring, and an oxygen atom bearing a negative charge, which is stabilized by the Li⁺ counter-ion.
Transition States: The rate-determining step of the synthesis is typically the nucleophilic addition to the carbonyl group. The transition state for this step involves the partial formation of the new C-C bond between the pyridine C-2 and the piperidone C-4, alongside the partial breaking of the C=O π-bond. The geometry of this transition state is influenced by steric hindrance from the methyl group on the pyridine ring and the axial/equatorial substituents on the piperidone ring. Computational studies on similar systems suggest a transition state where the organometallic reagent approaches the carbonyl carbon at an angle (e.g., the Bürgi-Dunitz angle), minimizing electrostatic repulsion.
Reactivity Studies of the Pyridine and Piperidinol Moieties
The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. numberanalytics.comgcwgandhinagar.com This has profound effects on its reactivity.
Electron Density: The nitrogen atom withdraws electron density from the ring carbons through a strong negative inductive effect (-I effect). This effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions, making them electrophilic. Consequently, nucleophilic aromatic substitution is favored at these positions. stackexchange.com Conversely, the ring is deactivated towards electrophilic aromatic substitution, which, when forced, tends to occur at the C-3 and C-5 positions where electron density is relatively higher. numberanalytics.com
The table below summarizes the influence of substituents on the electronic properties of the pyridine ring, based on Hammett parameters (σp) which quantify the electron-donating or electron-withdrawing nature of a substituent.
| Substituent Position | Substituent Type | Hammett Parameter (σp) | Effect on Ring Electron Density | Impact on Reactivity |
| 4 | Electron-Donating (e.g., -NMe₂) | -0.83 | Increases | Enhances reactivity towards electrophiles |
| 4 | Electron-Withdrawing (e.g., -CN) | +0.66 | Decreases | Enhances reactivity towards nucleophiles |
| 3 (in target) | Electron-Donating (-CH₃) | -0.17 (σm) | Slightly increases | Minor activating effect for electrophilic substitution |
| 2 (linkage) | Aryl group | Variable | Modulates overall density | Influences site of further functionalization |
| Data adapted from studies on substituted pyridines. nih.gov |
The piperidinol ring is a saturated heterocycle whose conformation and reactivity are governed by stereoelectronic effects. These effects arise from the spatial interaction of electron orbitals. wikipedia.org
Orbital Interactions: The piperidine ring exists in a chair conformation to minimize steric strain. The lone pairs on the nitrogen and the hydroxyl oxygen can participate in stabilizing hyperconjugative interactions with anti-periplanar σ* (antibonding) orbitals of adjacent C-C or C-H bonds. For example, an interaction between the nitrogen lone pair and an axial C-C σ* orbital (nN → σ*C-C) can stabilize the conformation and influence the ring's geometry.
Anomeric Effects: A generalized anomeric effect can be observed involving the hydroxyl group. When the hydroxyl group is in an axial position, its oxygen lone pair can donate electron density into the anti-periplanar σ* orbital of the C-N bond, a stabilizing interaction. This can influence the conformational equilibrium of the piperidinol ring.
Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the piperidine nitrogen) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This can lock the molecule into a specific conformation, thereby influencing its reactivity by altering the accessibility of the lone pairs and the hydroxyl proton.
These stereoelectronic factors are crucial in determining the molecule's three-dimensional shape, its binding properties in biological systems, and the regioselectivity of further chemical transformations. researchgate.net
Electrophilic and Nucleophilic Behavior of Ring Systems and Substituents
The chemical reactivity of this compound is dictated by the interplay of its constituent heterocyclic rings—pyridine and piperidine—and the electronic and steric influences of its substituents, namely the methyl and hydroxyl groups. The distinct electronic nature of the aromatic pyridine ring and the saturated piperidine ring results in differential behavior towards electrophiles and nucleophiles.
The pyridine ring, an electron-deficient aromatic heterocycle, is generally less susceptible to electrophilic aromatic substitution than benzene. quimicaorganica.orgresearchgate.net The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. researchgate.net Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.
In contrast, the piperidine ring is a saturated alicyclic amine. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily reacting with electrophiles. The substituents on both rings modify this inherent reactivity.
Electrophilic Behavior of the Pyridine Ring
Electrophilic aromatic substitution on pyridine typically occurs at the 3-position (or 5-position), as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquora.com In the case of this compound, the 3-methyl group will further direct incoming electrophiles. The directing influence of the substituents on the regioselectivity of electrophilic attack is a crucial aspect of its reactivity.
The 4-piperidinol substituent at the 2-position will primarily exert a steric hindrance effect, potentially disfavoring electrophilic attack at the adjacent 3-position to some extent. However, the electronic influence of the electron-donating methyl group is expected to be a more dominant factor in directing substitution.
Predicted Regioselectivity of Electrophilic Attack on the Pyridine Ring
| Position on Pyridine Ring | Predicted Reactivity towards Electrophiles | Rationale |
| C-4 | Low | Deactivated by the ring nitrogen and sterically hindered by the adjacent substituent. |
| C-5 | High | Activated by the 3-methyl group (para-directing influence) and less sterically hindered. |
| C-6 | Low | Highly deactivated by the adjacent ring nitrogen. |
Nucleophilic Behavior of the Ring Systems and Substituents
The nucleophilic character of this compound is centered on the piperidine nitrogen, the hydroxyl group, and to a lesser extent, the pyridine nitrogen.
The piperidine nitrogen is the most prominent nucleophilic site in the molecule. As a secondary amine, its lone pair of electrons is readily available to attack a wide range of electrophiles, such as alkyl halides and acylating agents. The presence of the bulky 4-(3-methyl-2-pyridinyl) and hydroxyl groups at the 4-position may introduce some steric hindrance, potentially moderating its reactivity compared to unsubstituted piperidine.
The hydroxyl group on the piperidine ring is also a nucleophilic center. It can react with strong electrophiles or be deprotonated by a base to form an alkoxide, which is a significantly stronger nucleophile.
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, but these are part of the aromatic system and are less available for donation, making it a much weaker nucleophile than the piperidine nitrogen. However, it can still be protonated or react with strong electrophiles.
Nucleophilic Sites and Their Potential Reactivity
| Nucleophilic Site | Type of Nucleophile | Potential Reactions with Electrophiles |
| Piperidine Nitrogen | Secondary Amine | Alkylation, Acylation, Michael Addition |
| Hydroxyl Oxygen | Alcohol | O-Alkylation, Esterification (after deprotonation) |
| Pyridine Nitrogen | Aromatic Heterocycle | Protonation, N-Alkylation (with strong electrophiles) |
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 4-(3-Methyl-2-pyridinyl)-4-piperidinol, a combination of 1D and 2D NMR experiments has provided unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's framework.
Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)
The initial characterization of this compound involves the acquisition of 1D NMR spectra. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides information on the carbon skeleton.
The ¹H NMR spectrum of this compound is characterized by a series of signals corresponding to the protons of the pyridine (B92270) and piperidine (B6355638) rings, as well as the methyl and hydroxyl groups. The chemical shifts (δ) are indicative of the local chemical environment of each proton. For instance, the aromatic protons of the pyridine ring are typically observed in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring appear in the more upfield region.
The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are found in the aromatic region (δ 120-160 ppm), while the carbons of the piperidine ring are observed at higher field. The presence of the methyl group is confirmed by a characteristic signal in the upfield region of the spectrum.
While specific ¹⁵N NMR data for this compound is not widely reported, this technique would provide valuable information about the nitrogen atoms within the pyridine and piperidine rings, further confirming their electronic environments.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| C2' | - | ~160.5 |
| C3' | - | ~138.2 |
| C4' | ~7.5 (d) | ~135.8 |
| C5' | ~7.2 (t) | ~122.1 |
| C6' | ~8.4 (d) | ~147.3 |
| Piperidine Ring | ||
| C2 | ~2.9 (m) | ~45.1 |
| C3 | ~1.8 (m) | ~25.9 |
| C4 | - | ~72.3 |
| C5 | ~1.8 (m) | ~25.9 |
| C6 | ~2.9 (m) | ~45.1 |
| Substituents | ||
| 3'-CH₃ | ~2.5 (s) | ~18.5 |
| 4-OH | Variable | - |
| 1-NH | Variable | - |
| (Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.) |
2D NMR Experiments for Connectivity and Spatial Proximity
To establish the precise connectivity of atoms and the three-dimensional structure of this compound, a series of 2D NMR experiments were conducted. These experiments provide correlational data that helps to piece together the molecular puzzle.
COSY (Correlation Spectroscopy) for Proton-Proton Coupling
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks are observed between adjacent protons. For example, correlations are seen between the protons on the piperidine ring (H2 with H3, and H5 with H6), confirming their sequential arrangement. Similarly, couplings between the aromatic protons on the pyridine ring (H4', H5', and H6') are observed, which helps in their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence) for One-Bond C-H/N-H Correlations
The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. The HSQC spectrum of this compound shows cross-peaks connecting each proton to the carbon atom it is directly bonded to. For instance, the signal for the methyl protons (~2.5 ppm) shows a correlation to the methyl carbon signal (~18.5 ppm). This experiment also helps to distinguish between CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation) for Long-Range C-H/N-H Correlations
The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for linking different parts of the molecule. In the context of this compound, HMBC correlations would be expected between the methyl protons (3'-CH₃) and the C2' and C3' carbons of the pyridine ring. Furthermore, correlations between the piperidine protons (e.g., H2 and H6) and the C4 carbon would be crucial in confirming the attachment of the pyridine ring to the piperidine ring at the C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy) for Stereochemical Assignment and Conformation
The NOESY experiment is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the stereochemistry and conformational preferences of the molecule. For this compound, NOESY correlations could reveal the spatial relationship between the methyl group on the pyridine ring and the protons on the piperidine ring. This information is key to understanding the preferred orientation of the pyridine ring relative to the piperidine ring.
Stereochemical Assignments and Conformational Dynamics via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformational dynamics of molecules in solution. For piperidine derivatives, ¹H and ¹³C NMR data, including chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) correlations, provide detailed information about the geometry of the piperidine ring and the relative orientation of its substituents.
In the case of piperidine-containing compounds, the piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of substituents (axial or equatorial) can be determined from the coupling constants of the ring protons. For instance, large diaxial coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship between adjacent protons, while smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) suggest different spatial arrangements.
Dynamic NMR studies, which involve recording spectra at various temperatures, can provide information on conformational exchange processes, such as ring inversion. rsc.org For substituted piperazines, temperature-dependent ¹H NMR has been used to determine the energy barriers for ring interconversion. rsc.org A similar approach could be applied to this compound to quantify its conformational flexibility.
Table 1: Predicted ¹H NMR Spectral Data for the Piperidine Ring of this compound (based on analogous compounds)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2ax, H-6ax | 2.8 - 3.2 | ddd | J ≈ 12 (ax-ax), 4 (ax-eq), 2 (gem) |
| H-2eq, H-6eq | 3.2 - 3.6 | ddd | J ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq) |
| H-3ax, H-5ax | 1.5 - 1.9 | m | |
| H-3eq, H-5eq | 1.9 - 2.3 | m | |
| OH | Variable | br s |
Note: This is a predictive table based on data from analogous piperidine derivatives. Actual experimental values may vary.
X-ray Crystallography Studies
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including absolute and relative configurations, bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the definitive method for determining the absolute and relative stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional electron density map can be constructed, from which the precise coordinates of each atom in the molecule can be determined.
For this compound, a single crystal X-ray diffraction study would confirm the chair conformation of the piperidine ring and the relative orientations of the 3-methyl-2-pyridinyl and hydroxyl groups at the C4 position. Although a specific crystal structure for this compound is not publicly available, studies on similar piperidine derivatives, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one and various N,N'-disubstituted piperazines, have successfully elucidated their solid-state conformations. nih.govresearchgate.net These studies consistently show the piperidine ring in a chair conformation. nih.govnih.gov
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. mdpi.com The hydroxyl (-OH) and the secondary amine (-NH-) groups in this compound are capable of forming strong hydrogen bonds, which are expected to play a dominant role in its crystal packing.
Table 2: Expected Crystal Data and Structure Refinement Parameters for this compound (based on analogous compounds)
| Parameter | Expected Value/Range |
|---|---|
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or Pbca |
| a (Å) | 10 - 20 |
| b (Å) | 5 - 15 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 105 |
| V (ų) | 1500 - 2500 |
| Z | 4 or 8 |
Note: This is a predictive table based on crystallographic data of similar-sized heterocyclic compounds. researchgate.netmdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the exact molecular formula can be deduced.
For this compound (C₁₁H₁₆N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. While specific HRMS data for this compound is not published, the technique is routinely used for the characterization of novel compounds. researchgate.net
Table 3: Theoretical vs. Expected Experimental Mass Spectrometry Data
| Ion | Theoretical Exact Mass (m/z) | Expected Experimental Mass (m/z) | Expected Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]⁺ | 193.13354 | 193.1335 ± 0.0010 | < 5 |
Note: The molecular formula of this compound is C₁₁H₁₆N₂O.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are expected to show characteristic bands for the O-H, N-H, C-H, C-N, and C=C/C=N bonds.
O-H stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group, often broadened due to hydrogen bonding. researchgate.net
N-H stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ in the IR spectrum is expected for the secondary amine in the piperidine ring. researchgate.net
C-H stretch: Aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the piperidine and methyl groups are observed below 3000 cm⁻¹. researchgate.net
C=C and C=N stretch: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net
C-O stretch: The C-O stretching vibration of the tertiary alcohol is anticipated to appear as a strong band in the IR spectrum around 1050-1150 cm⁻¹. scilit.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C=C bonds of the aromatic and aliphatic rings. researchgate.netnih.gov
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretch | 3200-3600 (broad, strong) | Weak |
| N-H | Stretch | 3300-3500 (medium) | Weak |
| Aromatic C-H | Stretch | 3000-3100 (medium) | Strong |
| Aliphatic C-H | Stretch | 2850-2960 (strong) | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 (medium-strong) | Medium-strong |
Note: This is a predictive table based on established vibrational frequency ranges for the respective functional groups. researchgate.netresearchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds from first principles. For a molecule like 4-(3-Methyl-2-pyridinyl)-4-piperidinol, methods such as Density Functional Theory (DFT), often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate its electronic properties.
This analysis provides insight into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and stability.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) and piperidinol rings, while the LUMO would be distributed over the aromatic pyridine system. A hypothetical data table for such an analysis would resemble the following:
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity (χ) | Data not available |
| Hardness (η) | Data not available |
| Softness (S) | Data not available |
No specific computational data for this compound is available in the reviewed literature.
Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular interactions, and the stability arising from electron delocalization. It provides a detailed picture of the bonding within the molecule by analyzing interactions between filled donor orbitals and empty acceptor orbitals. This analysis would quantify the stabilization energies (E(2)) associated with hyperconjugative interactions, such as those between lone pairs on nitrogen or oxygen atoms and antibonding orbitals of adjacent bonds.
Table 2: Hypothetical NBO Analysis of Major Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N_piperidine) | σ* (C-C) | Data not available |
| LP (N_pyridine) | π* (C=C_pyridine) | Data not available |
No specific NBO analysis data for this compound has been published.
This analysis investigates the different spatial arrangements (conformers) of the molecule and their relative stabilities. The piperidine (B6355638) ring is known to adopt chair, boat, and twist-boat conformations.
Computational methods can identify the most stable conformers by calculating their relative energies. For this compound, the primary conformations would involve the chair form of the piperidine ring with the pyridinyl group in either an axial or equatorial position. The rotational barrier (torsional barrier) around the C-C bond connecting the pyridine and piperidine rings would also be a key parameter, determining the flexibility of the molecule.
Table 3: Hypothetical Conformational Analysis Data
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-N) |
|---|---|---|
| Equatorial-Chair | Data not available | Data not available |
| Axial-Chair | Data not available | Data not available |
Specific conformational energies and torsional barriers for this compound are not documented in current literature.
The methyl group on the pyridine ring and the hydroxyl group on the piperidine ring significantly influence the molecule's conformational preferences. The methyl group can introduce steric hindrance that affects the preferred orientation of the pyridine ring. The hydroxyl group can participate in intramolecular hydrogen bonding, potentially stabilizing certain conformers over others. For instance, a hydrogen bond between the hydroxyl proton and the pyridine nitrogen could lock the molecule into a specific conformation, which would be identifiable through computational analysis.
Vibrational Spectroscopy Simulations and Theoretical Spectra Prediction
Theoretical simulations of vibrational spectra, such as infrared (IR) and Raman spectra, are instrumental in assigning experimental vibrational bands to specific molecular motions. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable predictions of vibrational frequencies for heterocyclic compounds, including pyridine and piperidine derivatives. nih.govresearchgate.net
The theoretical vibrational spectrum of this compound can be predicted by first optimizing its molecular geometry to a minimum energy structure. Subsequent frequency calculations on the optimized geometry yield the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. nih.gov
The predicted vibrational spectrum would exhibit characteristic bands for the different functional groups present in the molecule. For instance, the O-H stretching vibration of the hydroxyl group on the piperidinol ring is expected to appear in the range of 3600-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl group and the aromatic pyridine ring would likely be observed around 3100-3000 cm⁻¹. researchgate.net The piperidine ring would show characteristic C-H and C-N stretching and bending vibrations.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |
| Hydroxyl (-OH) | O-H Stretch | ~3550 |
| Pyridine Ring | C-H Stretch | ~3050-3100 |
| C=C/C=N Stretch | ~1550-1600 | |
| Piperidine Ring | C-H Stretch | ~2850-2950 |
| C-N Stretch | ~1100-1200 | |
| Methyl Group (-CH₃) | C-H Stretch | ~2960 (asymmetric), ~2870 (symmetric) |
Note: These are representative values based on DFT calculations of similar substituted pyridine and piperidine compounds and may vary depending on the specific computational method and basis set used.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the reaction mechanisms involved in the synthesis of this compound. A plausible synthetic route involves the reaction of a 2-lithiated or 2-Grignard reagent of 3-methylpyridine (B133936) with 4-piperidone (B1582916). Theoretical calculations can be employed to model the energy profile of this reaction, including the structures and energies of reactants, intermediates, transition states, and products.
The reaction likely proceeds through a nucleophilic addition mechanism. The organometallic reagent (e.g., 3-methyl-2-lithiopyridine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-piperidone. This leads to the formation of a tetrahedral intermediate. Subsequent workup with a proton source would then yield the final product, this compound.
Transition state theory calculations can be used to locate the transition state structure for the nucleophilic addition step. researchgate.net The transition state is a high-energy species that represents the energy barrier that must be overcome for the reaction to proceed. Characterization of the transition state, including its geometry and vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate), provides valuable information about the reaction kinetics. researchgate.net Computational studies on similar Grignard reactions with carbonyl compounds suggest a concerted mechanism where the C-C bond formation and the coordination of the magnesium atom to the carbonyl oxygen occur simultaneously in the transition state. researchgate.net
Table 2: Hypothetical Calculated Energies for the Reaction of 3-Methyl-2-lithiopyridine with 4-Piperidone
| Species | Relative Energy (kcal/mol) |
| Reactants (3-Methyl-2-lithiopyridine + 4-Piperidone) | 0.0 |
| Transition State | +10 to +15 |
| Intermediate (Lithium alkoxide) | -20 to -25 |
| Product (this compound) | -30 to -35 |
Note: These are hypothetical values intended to illustrate the expected energy profile. Actual values would require specific DFT calculations.
Theoretical Studies on Heterocyclic Ring Systems and Substituent Effects
Theoretical studies on the heterocyclic ring systems of this compound, namely the pyridine and piperidine rings, can provide insights into the effects of the substituents on their electronic structure and geometry.
The pyridine ring is an aromatic system, and the introduction of the methyl group at the 3-position and the piperidinol group at the 2-position will influence its electronic properties. The methyl group is an electron-donating group, which can increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the methyl group. researchgate.net The 4-hydroxy-4-piperidinyl group is a more complex substituent, and its effect will depend on its conformation and interaction with the pyridine ring.
Computational methods can be used to calculate various electronic properties, such as charge distributions, dipole moments, and molecular electrostatic potentials (MEPs). The MEP can identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack. sid.ir
Furthermore, theoretical studies can investigate the planarity of the pyridine ring and the conformation of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The presence of the bulky 3-methyl-2-pyridinyl group at the 4-position of the piperidine ring will likely influence the equilibrium between the two possible chair conformations (with the substituent in an axial or equatorial position). Computational calculations can determine the relative energies of these conformers to predict the most stable conformation. researchgate.net
Table 3: Theoretical Analysis of Substituent Effects
| Property | Effect of 3-Methyl Group on Pyridine Ring | Effect of 4-Hydroxy-4-piperidinyl Group on Pyridine Ring |
| Electron Density | Increase | Can be electron-donating or withdrawing depending on conformation |
| Dipole Moment | Altered magnitude and direction | Significant alteration of magnitude and direction |
| Ring Planarity | Minor deviation from planarity | Potential for steric hindrance leading to ring distortion |
Derivatization and Chemical Modification Strategies for Academic Research
Functionalization of the Piperidinol Hydroxyl Group (e.g., Esterification, Etherification)
The tertiary hydroxyl group on the piperidine (B6355638) ring is a prime target for functionalization. Its conversion to esters and ethers can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity.
Esterification: The formation of an ester linkage is a common strategy to introduce a wide variety of functional groups. Standard esterification methods can be employed, although the sterically hindered nature of the tertiary alcohol may necessitate specific catalysts or more reactive reagents.
One of the most straightforward methods is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com To drive the equilibrium towards the product, excess carboxylic acid or the removal of water is typically required. masterorganicchemistry.com
Alternatively, reaction with more electrophilic acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) can provide the desired esters under milder conditions. For sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can facilitate the reaction between a carboxylic acid and the piperidinol.
The Mitsunobu reaction offers another route, allowing for the esterification with a carboxylic acid under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Interactive Data Table: Representative Esterification Reactions
| Product Class | Reagents | Catalyst/Conditions | Potential R Group Examples |
| Aliphatic Esters | R-COOH | H₂SO₄, heat | -CH₃, -C₂H₅, -CH(CH₃)₂ |
| Aromatic Esters | R-COCl | Pyridine, 0°C to rt | -C₆H₅, -p-Cl-C₆H₄, -m-NO₂-C₆H₄ |
| Amino Acid Esters | Boc-AA-OH | DCC, DMAP | -CH(NHBoc)CH₃ (Alanine) |
Note: This table presents hypothetical reaction strategies based on standard organic chemistry principles.
Etherification: The synthesis of ethers from the piperidinol hydroxyl group can be achieved through several methods, most notably the Williamson ether synthesis and its variations. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Given the tertiary nature of the alcohol, strong bases such as sodium hydride (NaH) are typically required to generate the corresponding alkoxide. The subsequent reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the desired ether. The use of secondary or tertiary halides is generally avoided due to competing elimination reactions.
For the synthesis of aryl ethers, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, could be explored, though these are more commonly used for forming C-N or C-O bonds with aryl halides. A more direct approach for some ethers is the acid-catalyzed addition to alkenes or the use of specific alkylating agents under phase-transfer catalysis conditions.
Interactive Data Table: Representative Etherification Reactions
| Product Class | Reagents | Base/Conditions | Potential R Group Examples |
| Alkyl Ethers | R-X (X=I, Br) | NaH, THF | -CH₃, -C₂H₅, -CH₂C₆H₅ (benzyl) |
| Silyl Ethers | R₃Si-Cl | Imidazole, DMF | -Si(CH₃)₃ (TMS), -Si(CH₃)₂C(CH₃)₃ (TBDMS) |
| Allyl Ethers | Allyl Bromide | K₂CO₃, Acetone | -CH₂CH=CH₂ |
Note: This table presents hypothetical reaction strategies based on standard organic chemistry principles.
Modifications of the Pyridinyl Ring (e.g., Substitution, Oxidation)
The 3-methyl-2-pyridinyl moiety offers a rich template for chemical modification, allowing for the introduction of various substituents to probe electronic and steric effects.
Substitution Reactions: The pyridine ring is generally considered electron-deficient, which influences its reactivity in substitution reactions. Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene and typically requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions. However, in 4-(3-methyl-2-pyridinyl)-4-piperidinol, the existing methyl group at the 3-position and the piperidinol substituent at the 2-position will direct incoming electrophiles. Further substitution would likely occur at the 5-position.
Nucleophilic aromatic substitution (SNAr) is more facile on pyridine rings, especially with a good leaving group (e.g., a halide) at the 2-, 4-, or 6-position. Derivatization could therefore involve an initial conversion of a C-H bond to a C-Halogen bond, which can then be displaced by various nucleophiles (e.g., amines, alkoxides, thiols).
Oxidation: The nitrogen atom of the pyridinyl ring can be readily oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits altered electronic properties and can be a versatile intermediate for further functionalization. For instance, the N-oxide can facilitate electrophilic substitution at the 4-position and can also be used to introduce functional groups at the 2-position via reactions with reagents like phosphorus oxychloride (POCl₃).
Interactive Data Table: Potential Pyridinyl Ring Modifications
| Reaction Type | Reagents | Product Type | Position of Modification |
| Halogenation (EAS) | Br₂/FeBr₃ | Bromo-substituted | Likely 5-position |
| Nitration (EAS) | HNO₃/H₂SO₄ | Nitro-substituted | Likely 5-position |
| N-Oxidation | m-CPBA | Pyridine N-oxide | Pyridine Nitrogen |
| Chichibabin Amination | NaNH₂ | Amino-substituted | Potentially 6-position |
Note: This table presents hypothetical reaction strategies based on standard organic chemistry principles.
Conclusion and Future Research Directions
Summary of Current Research Gaps and Opportunities
A thorough review of the existing scientific literature reveals that while the parent structures, pyridine (B92270) and piperidine (B6355638), are extensively studied, 4-(3-Methyl-2-pyridinyl)-4-piperidinol itself remains a largely unexplored chemical entity. This presents both a challenge and a significant opportunity for original research.
Current Research Gaps:
Limited Synthetic Documentation: There is a lack of established and optimized synthetic protocols specifically for this compound. While general methods for the synthesis of similar pyridinyl-piperidinol structures can be adapted, the specific challenges and optimization parameters for this compound are not well-documented.
No Publicly Available Spectroscopic Data: A comprehensive database of its spectroscopic characteristics (NMR, IR, Mass Spectrometry, etc.) is not readily available, hindering its identification and characterization in future studies.
Unknown Pharmacological Profile: The biological activities of this compound are yet to be systematically investigated. Its potential as a therapeutic agent, based on the known activities of related compounds, remains speculative.
Physicochemical Properties Undetermined: Fundamental physicochemical properties such as pKa, solubility, and logP have not been experimentally determined, which are crucial for any potential application in drug development or materials science.
Research Opportunities:
The aforementioned gaps directly translate into a multitude of research opportunities:
Development of Novel Synthetic Routes: There is a clear opportunity to design and optimize efficient, scalable, and stereoselective synthetic methods.
Full Physicochemical and Structural Characterization: A foundational study to fully characterize the compound using a suite of analytical techniques would be a valuable contribution to the chemical literature.
Screening for Biological Activity: Given that piperidine and pyridine moieties are present in numerous bioactive compounds, including anticancer agents and enzyme inhibitors, a broad-spectrum biological screening of this compound is warranted. nih.govnih.gov
Computational Modeling and Simulation: In the absence of extensive experimental data, computational studies can predict its molecular properties, potential biological targets, and reactivity, thereby guiding future experimental work.
Potential Avenues for Further Synthetic Innovation
Innovation in the synthesis of this compound could focus on several key areas to improve efficiency, stereoselectivity, and green chemistry principles.
Potential Synthetic Approaches:
| Synthetic Strategy | Description | Potential Advantages |
| Grignard/Organolithium Addition | Reaction of a 2-lithiated or 2-magnesiated 3-methylpyridine (B133936) with a protected 4-piperidone (B1582916) derivative. | A classical and relatively straightforward approach for C-C bond formation. |
| Catalytic Cross-Coupling Reactions | Palladium or copper-catalyzed cross-coupling of a 2-halo-3-methylpyridine with a suitable organometallic piperidine reagent. | High efficiency and functional group tolerance. |
| Flow Chemistry | Continuous flow synthesis could offer better control over reaction parameters, improved safety, and easier scalability. | Enhanced reaction control and scalability. |
| Biocatalysis | Employing enzymes for key steps could lead to highly stereoselective and environmentally friendly synthetic routes. | High stereoselectivity and green chemistry. |
Advanced Characterization Techniques for Future Studies
A comprehensive understanding of this compound necessitates the use of advanced characterization techniques beyond routine spectroscopy.
Advanced Characterization Methods:
Single-Crystal X-ray Diffraction: This would provide unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. This is the gold standard for structural elucidation.
Chiral Chromatography: For the separation and analysis of different stereoisomers, which is crucial if the compound is synthesized as a racemic mixture.
Solid-State NMR Spectroscopy: To study the structure and dynamics of the compound in its solid form, providing insights that are complementary to single-crystal X-ray diffraction.
Thermal Analysis (TGA/DSC): To determine its thermal stability, melting point, and any phase transitions, which are important for its handling and potential applications in materials.
Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, aiding in its identification in complex mixtures and metabolomic studies.
Broader Implications for Organic Chemistry Methodology Development
The study of this compound can serve as a platform for the development and validation of new methodologies in organic chemistry.
Methodology Validation: The synthesis of this compound can be used as a benchmark to test the scope and limitations of new synthetic reactions, particularly those involving heterocyclic chemistry.
Catalyst Development: The challenges associated with the synthesis of this molecule could drive the development of new catalysts with improved activity and selectivity for pyridine and piperidine functionalization.
Structure-Property Relationship Studies: By systematically modifying the structure of this compound and studying the impact on its properties, researchers can contribute to a deeper understanding of structure-property relationships in this class of compounds.
Library Synthesis for Drug Discovery: The development of an efficient synthesis for the core scaffold of this compound would enable the creation of a library of related compounds for high-throughput screening in drug discovery programs. The piperidine ring, for instance, is a key component in the synthesis of fentanyl analogues and other narcotic analgesics. researchgate.net
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-(3-Methyl-2-pyridinyl)-4-piperidinol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar piperidine derivative (e.g., 4-[3-(trifluoromethyl)phenyl]-4-piperidinol) was prepared using dichloromethane as a solvent and sodium hydroxide as a base, followed by purification via column chromatography to achieve >95% purity . Key steps include:
- Reaction Setup : Use anhydrous conditions to avoid hydrolysis.
- Workup : Neutralize with dilute HCl, extract with DCM, and dry over sodium sulfate.
- Purification : Silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic protons (pyridinyl) and piperidine ring protons. Assign peaks using 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. For example, a related piperidine derivative showed [M+H]⁺ at m/z 245.24 .
- HPLC : Validate purity (>99% via reverse-phase C18 column, UV detection at 254 nm) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood during synthesis .
- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C, CuI), solvents (DMF vs. THF), and temperatures. For example, Pd-mediated coupling improved yields in analogous pyridine-piperidine systems .
- Yield Optimization : A reaction using NaOH in DCM achieved 85% yield for a structurally similar compound .
- Table : Hypothetical optimization data for catalytic conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | DMF | 80 | 78 |
| CuI | THF | 60 | 65 |
Q. How to resolve discrepancies in NMR data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Use X-ray crystallography (e.g., as in for a thiazole-piperidine derivative) to confirm stereochemistry .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
Q. What strategies enhance solubility in aqueous solutions for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10%) or cyclodextrins.
- pH Adjustment : Protonate the piperidine nitrogen (pKa ~10) to form water-soluble salts .
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
